Boc-glu-lys-lys-mca
Description
Boc-Glu-Lys-Lys-MCA (CAS: 73554-85-5) is a fluorogenic peptide substrate widely used in biochemical assays to study protease activity, particularly for enzymes like plasmin and arginine/lysine-specific proteases. Its structure consists of a Boc (tert-butoxycarbonyl) protecting group, a glutamic acid (Glu) residue, two lysine (Lys) residues, and a 4-methylcoumaryl-7-amide (MCA) fluorophore. Upon cleavage by proteases, the MCA group is released, emitting fluorescence proportional to enzymatic activity .
Key properties:
- Molecular formula: C32H48N6O9
- Molecular weight: 660.76 g/mol
- Purity: ≥95% (commonly available for research use) .
This substrate is critical in measuring plasmin activity in liver injury models and characterizing proteases like ASP (a lysine-specific enzyme) .
Properties
IUPAC Name |
5-[[6-amino-1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCAWRCEROGSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-glu-lys-lys-mca involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a t-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity. The final product is typically lyophilized and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Boc-glu-lys-lys-mca primarily undergoes hydrolysis reactions catalyzed by plasmin. The enzyme cleaves the lysyl-MCA bond, releasing the fluorescent 4-methylcoumaryl-7-amide (MCA) moiety .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Plasmin or other proteolytic enzymes are added to catalyze the reaction. The reaction can be monitored using fluorescence spectroscopy, with excitation at 360 nm and emission at 460 nm .
Major Products
The major product of the hydrolysis reaction is 4-methylcoumaryl-7-amide (MCA), which is highly fluorescent and can be easily detected and quantified .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure:
- Amino Acid Sequence: Boc-Glu-Lys-Lys
- Fluorophore: 7-amino-4-methylcoumarin (AMC)
The compound is synthesized using solid-phase peptide synthesis, where the Boc (t-butyloxycarbonyl) group protects the amino group during peptide assembly. Upon cleavage by plasmin, the AMC moiety is released, leading to a significant increase in fluorescence that can be quantitatively measured.
Mechanism of Action:
Boc-Glu-Lys-Lys-MCA acts as a substrate for urokinase-activated plasmin, which is crucial for fibrinolysis—the process of breaking down fibrin clots. The cleavage of this substrate generates a fluorescent signal that allows researchers to monitor plasmin activity in real-time, providing insights into various physiological and pathological processes.
Protease Activity Measurement
This compound is extensively used to measure protease activity in biological samples. Its sensitivity to plasmin makes it an ideal choice for studying fibrinolysis dynamics and protease-related diseases.
Disease Mechanism Studies
Research has demonstrated its utility in investigating diseases associated with protease dysregulation, such as cancer and cardiovascular diseases. For instance, studies have shown that excessive plasmin activity can lead to complications in liver function during acute liver injury models . This understanding aids in identifying potential therapeutic targets.
Drug Development
In pharmaceutical research, this compound assists in screening for protease inhibitors that could serve as therapeutic agents against conditions characterized by abnormal protease activity. Its application in high-throughput screening systems has been noted for discovering new drug candidates .
Study on Fibrinolysis Dynamics
A recent study utilized this compound to monitor plasmin activity during clot formation in genetically modified mice models. The findings highlighted significant differences in clot formation times between wild-type and modified mice, emphasizing the importance of this substrate in understanding fibrinolytic processes under pathological conditions .
In Situ Zymography
In another study involving liver tissue, researchers employed this compound for in situ zymography to visualize plasmin activity directly within tissue sections. This method allowed for real-time analysis of enzyme activity in the context of tissue architecture, providing valuable insights into local proteolytic processes .
Mechanism of Action
Boc-glu-lys-lys-mca exerts its effects through its interaction with plasmin. The enzyme specifically recognizes and cleaves the lysyl-MCA bond in the substrate, releasing the fluorescent MCA moiety. This reaction is highly specific and does not significantly interact with other proteases such as thrombin, Factor Xa, or kallikrein . The fluorescence generated by the released MCA can be quantitatively measured, providing a direct readout of plasmin activity .
Comparison with Similar Compounds
Comparison with Similar Fluorogenic Substrates
Boc-Glu-Lys-Lys-MCA belongs to a family of MCA-conjugated peptide substrates. Below is a comparative analysis with structurally or functionally related compounds:
Substrate Specificity and Hydrolysis Efficiency
Evidence from enzymatic assays reveals significant differences in hydrolysis rates based on residue composition (Table 1).
Table 1: Relative Hydrolysis Rates of Selected Fluorogenic Substrates
Key Findings :
- Enzymes like SP protease preferentially cleave substrates with arginine (Arg) in the P1 position, as seen in Boc-Gln-Ala-Arg-MCA (100% activity) .
- This compound, with lysine (Lys) in P1 and P2 positions, shows lower activity (36%) for SP protease but is highly specific for plasmin and ASP .
- The dual lysine residues in this compound likely reduce affinity for arginine-preferring enzymes but enhance specificity for lysine-targeting proteases.
Structural Modifications and Functional Impact
Side-Chain Modifications
- Boc-Glu(OBzl)-Gly-Arg-MCA hydrochloride (CAS: 73554-94-6): This variant replaces Lys-Lys with Gly-Arg and introduces a benzyl-protected glutamic acid. The Arg residue in P1 increases its suitability for arginine-specific proteases, contrasting with this compound’s lysine specificity .
- Lys-urea-Glu derivatives : Used in PET imaging for prostate cancer, these compounds share lysine and glutamic acid residues but incorporate urea linkages for targeting PSMA. Their applications diverge entirely from this compound’s enzymatic role .
Fluorophore Variations
Research Implications and Limitations
Advantages of this compound
Limitations
- Low Broad-Spectrum Utility : Less effective for enzymes requiring arginine or hydrophobic residues.
- Quantitative Constraints: Fluorescence signals may require normalization against high-activity substrates (e.g., Boc-Gln-Ala-Arg-MCA) in multiplex assays .
Biological Activity
Boc-Glu-Lys-Lys-MCA (Boc-Glutamic acid-Lysine-Lysine-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate widely used in biochemical assays to study proteolytic activity. Its structure allows for the release of a fluorescent product upon cleavage, making it an effective tool for monitoring enzyme activity, particularly in the context of serine proteases and other related enzymes.
Chemical Structure and Properties
This compound is composed of:
- Boc (tert-butyloxycarbonyl) : A protecting group for the amino group of glutamic acid.
- Glu (Glutamic acid) : An amino acid that serves as the substrate's first residue.
- Lys (Lysine) : Two lysine residues are included, which are crucial for the substrate's interaction with various enzymes.
- MCA (7-amino-4-methylcoumarin) : A fluorescent reporter group that emits light upon cleavage.
The general structure can be represented as follows:
Enzymatic Hydrolysis
This compound has been extensively studied for its hydrolysis by various enzymes, particularly serine proteases. The substrate's design allows it to be selectively cleaved at specific sites, which can be monitored through fluorescence.
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Protease Activity Measurement :
- Studies have shown that enzymes such as bovine plasma kallikrein and Aeromonas sobria serine protease exhibit varying degrees of activity against this compound. For instance, it was reported that bovine plasma kallikrein slightly hydrolyzed this substrate, indicating its potential use in studying kallikrein activity .
- The enzymatic activity can be quantified by measuring the fluorescence intensity, which correlates with the concentration of the cleaved product.
- Kinetic Parameters :
Case Studies
Several research articles have documented specific applications of this compound in biological assays:
- Aeromonas sobria Serine Protease : This study assessed the hydrolysis efficiency of this compound by various mutant forms of serine protease. The results indicated that specific amino acid substitutions significantly impacted enzymatic activity, providing insights into substrate specificity .
- Inhibition Studies : In another study, the inhibitory effects of different compounds on ASP (Aeromonas sobria protease) were evaluated using this compound as a substrate. The IC50 values were calculated to determine the effectiveness of inhibitors in blocking enzymatic activity .
Data Tables
The following table summarizes key findings from studies involving this compound:
Q & A
Basic: What standardized protocols are recommended for synthesizing Boc-Glu-Lys-Lys-MCA with high purity?
Methodological Answer:
Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Deprotection : Use 20% piperidine in DMF for Fmoc removal.
- Coupling : Activate amino acids with HBTU/HOBt and DIPEA in DMF (1:1:2 molar ratio).
- Cleavage : Treat with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours to release the peptide from the resin.
- Purification : Apply reverse-phase HPLC (C18 column, gradient: 5–60% acetonitrile/0.1% TFA) to isolate the product. Validate purity (>95%) via analytical HPLC and confirm identity via MALDI-TOF MS (expected [M+H]+ ~869.9 Da) .
Basic: How to verify the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Purity Assessment : Use analytical HPLC with UV detection at 220 nm (peptide bond) and 325 nm (MCA fluorophore). A single peak with >95% area indicates purity.
- Structural Confirmation : Perform ESI-MS or MALDI-TOF MS to match theoretical and observed molecular weights. For sequence validation, conduct Edman degradation or tandem MS/MS fragmentation .
Advanced: How to resolve discrepancies in kinetic data (e.g., KmK_mKm, VmaxV_{max}Vmax) when using this compound across different assay buffers?
Methodological Answer:
Discrepancies often arise from buffer-specific effects:
- pH Sensitivity : Ensure pH consistency (e.g., citrate vs. phosphate buffers alter protease activity).
- Ionic Strength : Use conductivity meters to standardize ionic concentrations.
- Fluorescence Interference : Pre-screen buffers for autofluorescence at 360/460 nm (ex/em).
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Cross-validate with orthogonal methods like fluorogenic substrate controls .
Advanced: What strategies mitigate fluorescence quenching of the MCA group in this compound during real-time enzymatic assays?
Methodological Answer:
- Quenching Sources : Identify environmental factors (e.g., dissolved oxygen, heavy metals).
- Control Experiments : Include a non-enzymatic control (substrate + buffer) to baseline fluorescence.
- Additives : Use 1–5 mM DTT to reduce disulfide bonds or 0.01% BSA to stabilize fluorophores.
- Alternative Detection : Switch to a quench-free system (e.g., FRET-based substrates) if quenching persists .
Advanced: How to design experiments evaluating this compound specificity against non-target proteases in complex biological samples?
Methodological Answer:
- Competitive Inhibition : Co-incubate with excess non-fluorescent substrate (e.g., Z-FR-MCA) to block non-specific proteases.
- Protease Cocktails : Use inhibitors like E-64 (cysteine protease inhibitor) or PMSF (serine protease inhibitor) to isolate target activity.
- Gel-Based Validation : Confirm cleavage specificity via SDS-PAGE with fluorescent imaging or Western blotting .
Basic: What are optimal storage conditions to maintain this compound stability?
Methodological Answer:
- Short-Term : Store at –20°C in lyophilized form with desiccant.
- Long-Term : Aliquot in anhydrous DMSO (10 mM stock) and store at –80°C. Avoid freeze-thaw cycles.
- Stability Testing : Monitor degradation via monthly HPLC checks and adjust storage protocols if purity drops below 90% .
Advanced: How to statistically analyze time-dependent fluorescence data from this compound cleavage assays?
Methodological Answer:
- Data Normalization : Express fluorescence as relative units (RFU) against a no-enzyme control.
- Kinetic Modeling : Fit data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism).
- Error Handling : Calculate standard deviations from triplicate runs and apply the F-test for variance homogeneity. Report 95% confidence intervals for and .
Advanced: How to validate this compound cleavage efficiency in heterogeneous cellular lysates?
Methodological Answer:
- Sample Preparation : Pre-clear lysates via centrifugation (15,000 × g, 10 min) to remove debris.
- Fluorescence Correlation Spectroscopy (FCS) : Quantify cleavage kinetics in real-time while accounting for background autofluorescence.
- Parallel Validation : Compare with a fluorogenic positive control (e.g., Z-FR-MCA) to normalize lysate interference .
Basic: What instrumentation is essential for quantifying this compound cleavage kinetics?
Methodological Answer:
- Fluorometer : Equipped with 360 nm excitation and 460 nm emission filters.
- Microplate Reader : For high-throughput assays (96-well plates).
- Temperature Control : Use a Peltier module to maintain 37°C.
- Software : Use kinetic analysis tools (e.g., SoftMax Pro) to track RFU over time .
Advanced: How to address low signal-to-noise ratios in this compound assays under high-throughput conditions?
Methodological Answer:
- Background Reduction : Pre-incubate plates for 30 min to stabilize temperature and minimize evaporation.
- Optimal Dilution : Titrate enzyme concentrations to avoid substrate depletion.
- Signal Amplification : Use enhancers like 0.05% Tween-20 to reduce surface adsorption.
- Data Correction : Apply blank subtraction and smooth data with moving-average algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
